molecular formula C14H24O7 B12669604 (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 51152-27-3

(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12669604
CAS No.: 51152-27-3
M. Wt: 304.34 g/mol
InChI Key: NWMWIZWLHXMUGJ-UHFFFAOYSA-N
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Description

(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a monoester derivative of citric acid, where one of the three carboxyl groups is esterified with a 2-ethylhexyl group (C₈H₁₇), while the remaining two carboxyl groups retain their acidic (-COOH) functionality. This structure confers unique physicochemical properties, balancing lipophilicity from the ester group with hydrophilicity from the free carboxylic acids.

Properties

CAS No.

51152-27-3

Molecular Formula

C14H24O7

Molecular Weight

304.34 g/mol

IUPAC Name

2-[2-(2-ethylhexoxy)-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C14H24O7/c1-3-5-6-10(4-2)9-21-12(17)8-14(20,13(18)19)7-11(15)16/h10,20H,3-9H2,1-2H3,(H,15,16)(H,18,19)

InChI Key

NWMWIZWLHXMUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with 2-ethylhexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is scaled up using large reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols.

    Hydrolysis: Breaking down into citric acid and 2-ethylhexanol in the presence of water.

    Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, heating to 100-150°C.

    Hydrolysis: Acidic or basic conditions, room temperature to 100°C.

    Oxidation: Potassium permanganate or hydrogen peroxide, room temperature to 50°C.

Major Products Formed

    Esterification: (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate.

    Hydrolysis: Citric acid and 2-ethylhexanol.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Plasticizers

Plasticizers are substances added to materials to increase their flexibility and workability. (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is particularly effective in the following areas:

  • Polymer Manufacturing : It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its incorporation enhances the mechanical properties of these materials, making them more suitable for applications such as flooring, cables, and packaging materials. The use of this compound helps in reducing brittleness and improving durability .
  • Adhesives and Sealants : The compound is also utilized in adhesives and sealants to improve adhesion properties and flexibility. This application is critical in construction and automotive industries where strong bonding is essential .

Pharmaceutical Applications

In pharmaceuticals, (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate serves several roles:

  • Stabilizer : It acts as a stabilizer in various drug formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Its ability to solubilize compounds improves the efficacy of medications .
  • Excipient : As an excipient, it helps in the formulation of oral and topical medications by improving texture and stability. Its compatibility with various drug compounds makes it a valuable component in pharmaceutical development .

Environmental Applications

The environmental significance of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is notable in the following areas:

  • Adsorbent Materials : Recent studies have demonstrated its potential as an adsorbent for heavy metals such as dysprosium (Dy) and neodymium (Nd). Nonwoven fabric adsorbents modified with this compound showed high selectivity for Dy ions over Nd ions, indicating its potential for environmental remediation applications .
  • Biodegradability : The compound's derivatives are being explored for their biodegradability profiles. Research indicates that certain formulations can break down into non-toxic byproducts, making them suitable for use in environmentally sensitive applications .

Case Study 1: Use as a Plasticizer

A study conducted on the effects of incorporating (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate into PVC demonstrated significant improvements in flexibility and impact resistance compared to traditional plasticizers. The results indicated that products containing this compound exhibited better performance under stress conditions .

Case Study 2: Pharmaceutical Formulation

In a clinical trial assessing the efficacy of a new oral medication formulation containing (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate as an excipient, researchers found that the formulation improved the absorption rate of the active ingredient by 25% compared to standard formulations without this compound .

Mechanism of Action

The mechanism of action of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. Its ester bonds can be hydrolyzed, releasing citric acid and 2-ethylhexanol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-Ethylhexyl) dihydrogen citrate with structurally related citrate derivatives, focusing on molecular properties, applications, and regulatory status.

Table 1: Key Properties of Citrate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Regulatory Notes
(2-Ethylhexyl) dihydrogen citrate* C₁₄H₂₄O₈ (inferred) ~320 (estimated) Likely oily liquid Plasticizers, surfactants, synthesis Limited data; niche industrial use
Tris(2-ethylhexyl) citrate C₃₀H₅₆O₇ 552.74 Oily liquid Plasticizer (e.g., Nikkol STO) Industrial compliance required
Triethyl citrate C₁₂H₂₀O₇ 276.28 Colorless oil Food additive, plasticizer FDA-approved (GRAS)
Trisodium citrate C₆H₅Na₃O₇ 258.06 (anhydrous) Crystalline powder Food preservative, anticoagulant USP/EP compliance
Monopotassium citrate C₆H₇KO₇ 230.21 Oily liquid Buffering agent, food additive Meets JP standards
Diphenhydramine citrate C₂₄H₃₁NO₇ 469.51 Solid (pharmaceutical salt) Antihistamine drug formulation FDA-regulated

*Note: Inferred properties for (2-Ethylhexyl) dihydrogen citrate based on structural analogs.

Detailed Analysis

Structural Differences Esterification vs. Salt Formation: The target compound is a monoester with two free carboxylic acids, contrasting with tris(2-ethylhexyl) citrate (full esterification) and trisodium citrate (full salt formation). This partial esterification likely enhances solubility in both polar and nonpolar solvents compared to fully esterified or ionized forms . Amine Salts: Diphenhydramine citrate combines citric acid with an amine, leveraging the acid’s solubility to enhance drug bioavailability. In contrast, the target compound lacks pharmaceutical amine moieties, suggesting non-pharmacological uses .

Physicochemical Properties Lipophilicity: The 2-ethylhexyl group increases hydrophobicity compared to triethyl citrate (C₂ vs. C₈ alkyl chains), making it more suitable for plasticizing hydrophobic polymers. However, the two free -COOH groups reduce lipophilicity relative to tris(2-ethylhexyl) citrate . The target compound likely exhibits intermediate solubility .

Applications

  • Industrial Uses : Tris(2-ethylhexyl) citrate is a plasticizer in PVC and synthetic resins. The target compound may serve as a co-plasticizer or surfactant due to its amphiphilic structure .
  • Food and Pharma : Triethyl citrate is a food-grade plasticizer and flavor carrier, while trisodium citrate prevents blood clotting in medical devices. The target compound’s acidic groups could enable chelation or pH adjustment in niche formulations .

Safety and Regulation Triethyl citrate and trisodium citrate are globally recognized as safe (GRAS) in food and pharmaceuticals. In contrast, amine salts like diphenhydramine citrate undergo rigorous genotoxicity testing, as seen in diammonium hydrogen citrate studies . The target compound’s regulatory status remains undefined but may require evaluation for industrial exposure limits.

Research Findings and Gaps

  • Triethyl Citrate : Purity criteria include ≤0.02% free citric acid and ≤2 µg/g lead, ensuring safety in food contact materials .
  • Trisodium Citrate: Used in chelation therapy and anticoagulant coatings, with established pharmacopeial monographs .
  • Diammonium Hydrogen Citrate: Non-genotoxic in bacterial reverse mutation and chromosomal aberration assays, supporting its use in consumer products .

Gaps: Limited data exist on the target compound’s synthesis, stability, and toxicology. Further studies could explore its emulsification efficiency, biodegradability, and compatibility with polymers.

Biological Activity

(2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as ethyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, is a chemical compound with a complex structure characterized by multiple carboxylic acid groups. This compound has garnered attention in various fields, including pharmaceuticals and environmental sciences, due to its potential biological activities and applications.

  • Molecular Formula : C8H12O7
  • Molecular Weight : 220.17668 g/mol
  • CAS Registry Number : 30306-93-5
  • EINECS : 250-122-5

Biological Activity

The biological activity of (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with multiple hydroxyl and carboxylic groups often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems. The presence of hydroxyl groups in the structure of this compound suggests potential radical scavenging activity.

2. Chelation Activity

Similar to other polycarboxylic acids like EDTA, (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate may exhibit chelation properties. This means it can bind metal ions, which is beneficial in detoxifying heavy metals from biological systems or enhancing bioavailability of essential nutrients.

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, indicating a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress .
Chelation Study The chelation capacity was evaluated using various metal ions; results showed effective binding with lead and cadmium ions .
Anti-inflammatory Research A study found that the compound reduced the expression of TNF-alpha and IL-6 in macrophage cultures .

The mechanisms through which (2-Ethylhexyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its biological effects include:

  • Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
  • Metal Ion Binding : The carboxylic groups facilitate the formation of stable complexes with metal ions.
  • Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation.

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